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piperazinyl)acetate

Cat. No.: B1593374 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (4-methyl-1-
piperazinyl)acetate

Introduction: The Significance of a Versatile
Scaffold
In the landscape of modern drug discovery and development, the piperazine moiety stands out

as a privileged scaffold, frequently incorporated into bioactive molecules to modulate their

pharmacological and pharmacokinetic profiles.[1][2] Ethyl (4-methyl-1-piperazinyl)acetate is

a key intermediate, a versatile building block that provides medicinal chemists with a reliable

handle to introduce the N-methylpiperazine group. Understanding its fundamental

physicochemical properties is not merely an academic exercise; it is the cornerstone of its

effective application, enabling researchers to predict its behavior in reactions, design robust

analytical methods, and ultimately, synthesize novel therapeutic agents with greater efficiency

and control. This guide offers a comprehensive exploration of these properties, grounded in

established analytical principles and practical, field-proven insights.

Molecular Identity and Structural Rationale
Chemical Identity

Systematic Name (IUPAC): ethyl 2-(4-methylpiperazin-1-yl)acetate[3]
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Common Synonyms: Ethyl 4-methyl-1-piperazineacetate, (4-Methyl-piperazin-1-yl)-acetic

acid ethyl ester[4][5]

CAS Number: 28920-67-4[4][5][6]

Molecular Formula: C₉H₁₈N₂O₂[3][4]

Molecular Weight: 186.25 g/mol [3][4]

Structural Representation
The structure of Ethyl (4-methyl-1-piperazinyl)acetate combines a basic N-methylpiperazine

ring with an ethyl acetate functional group. This bifunctional nature is central to its utility and

chemical behavior.

Caption: 2D Structure of Ethyl (4-methyl-1-piperazinyl)acetate.

Rationale for Structural Features
The molecule's architecture dictates its chemical personality. The tertiary amine of the N-methyl

group and the other tertiary amine within the piperazine ring impart basicity, making the

molecule susceptible to protonation in acidic environments. The ethyl ester group provides a

site for nucleophilic attack, most notably hydrolysis, which can convert the ester back to the

corresponding carboxylic acid.[7] This duality is key: the basic nitrogen allows for manipulation

of solubility based on pH, while the ester provides a reactive handle for amide bond formation

or other derivatizations.

Core Physicochemical Properties
A quantitative understanding of a molecule's physical properties is essential for its purification,

handling, and formulation.

Summary of Physicochemical Data
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Property Value Source

Molecular Weight 186.25 g/mol [3][4]

Boiling Point 250.3°C at 760 mmHg [4]

115-116°C at 12 Torr [5]

Density 1.019 g/cm³ (Predicted) [4][5]

Flash Point 105.2°C [4][5]

Refractive Index 1.466 [4][5]

pKa (Predicted) 7.45 ± 0.10 [5]

Vapor Pressure 0.0218 mmHg at 25°C [4]

In-depth Discussion of Key Properties
Boiling Point and Volatility: The relatively high boiling point at atmospheric pressure

(250.3°C) indicates low volatility.[4] For purification, vacuum distillation is the preferred

method, as evidenced by the significantly lower boiling point at reduced pressure (115-116°C

at 12 Torr).[5] This prevents thermal degradation that might occur at higher temperatures.

Solubility: While specific quantitative data is sparse in readily available literature, the

structure allows for qualitative prediction. The presence of two tertiary amine nitrogens and

two oxygen atoms allows for hydrogen bonding with protic solvents like water, suggesting

some degree of aqueous solubility. However, the nine-carbon backbone and ethyl group

introduce lipophilic character. Therefore, it is expected to be freely soluble in a wide range of

organic solvents such as alcohols, ethyl acetate, and dichloromethane. Its aqueous solubility

is expected to increase significantly at lower pH due to the protonation of the basic

piperazine nitrogens.

pKa and pH-Dependent Behavior: The predicted pKa of 7.45 is attributed to the protonation

of one of the piperazine nitrogens.[5] This value is critically important for drug development,

as it dictates the charge state of the molecule at physiological pH (~7.4). At pH values below

its pKa, the molecule will be predominantly protonated and exist as a cation, which typically

enhances water solubility but may decrease membrane permeability. Conversely, at pH
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values above the pKa, the molecule will be in its neutral, more lipophilic form. This

equilibrium is fundamental for designing liquid chromatography methods, extraction

protocols, and pharmaceutical formulations.

Equilibrium at Physiological pH

R-N (Neutral Form)
More Lipophilic

R-NH+ (Protonated Form)
More Hydrophilic

+ H+
- H+

At pH < pKa, equilibrium shifts right.

At pH > pKa, equilibrium shifts left.

Click to download full resolution via product page

Caption: Protonation equilibrium of the piperazine moiety.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of Ethyl (4-methyl-1-piperazinyl)acetate requires a suite of

analytical techniques. The protocols described below represent a self-validating system for

quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.

Expected ¹H NMR Spectrum (in CDCl₃):

~ 4.1-4.2 ppm (quartet, 2H): The -O-CH₂-CH₃ protons of the ethyl group, split by the

adjacent methyl group.

~ 3.2 ppm (singlet, 2H): The -CH₂-COO- protons adjacent to the piperazine nitrogen and

the carbonyl group.
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~ 2.4-2.7 ppm (broad multiplet, 8H): The four sets of -CH₂- protons on the piperazine ring,

which often appear as a complex, overlapping signal.

~ 2.3 ppm (singlet, 3H): The N-CH₃ protons on the piperazine ring.

~ 1.2-1.3 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl group, split by the

adjacent methylene group.

Expected ¹³C NMR Spectrum: The spectrum should show 8 distinct signals, corresponding to

the 9 carbon atoms (two pairs of piperazine carbons are chemically equivalent). Key signals

would include the carbonyl carbon (~170 ppm), the ester carbons (~60 ppm and ~14 ppm),

and the carbons of the piperazine ring and N-methyl group (~45-55 ppm).

NMR Analysis Workflow

Dissolve Sample
in Deuterated Solvent

(e.g., CDCl3)

Acquire Spectrum
(¹H, ¹³C, etc.)

Process Data
(Fourier Transform, Phasing)

Analyze Spectrum
(Chemical Shift, Integration, Multiplicity)

Confirm Structure
& Assess Purity
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Caption: Standard workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern.

Expected Molecular Ion: In Electron Ionization (EI) mode, a molecular ion peak [M]⁺ should

be observed at m/z = 186. In Electrospray Ionization (ESI) mode, common in LC-MS, the

protonated molecule [M+H]⁺ would be detected at m/z = 187.1.

Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the ethoxy

group (-OC₂H₅) to give a fragment at m/z = 141, or the loss of the entire ethyl acetate side

chain.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

~1735-1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ester) stretch. This

is a definitive peak for this molecule.

~2800-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.

~1150-1250 cm⁻¹: C-O stretching of the ester group.

~1100-1150 cm⁻¹: C-N stretching of the tertiary amines.

Chromatographic Analysis: A Self-Validating Purity
Protocol
A robust chromatographic method is essential for verifying purity.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Causality: This technique is ideal because it separates compounds based on polarity. The

basic nature of the analyte requires careful mobile phase selection to ensure good peak
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shape.

Step-by-Step Protocol:

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical; it protonates the

piperazine nitrogens, preventing peak tailing by masking interactions with residual silanols

on the silica support.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase

to a high percentage (e.g., 95%) over 10-15 minutes. This ensures elution of any potential

impurities with different polarities.

Flow Rate: 1.0 mL/min.

Detection: UV detector at ~210 nm, where the ester carbonyl group has some

absorbance.

Validation: The purity is determined by integrating the area of the main peak relative to the

total area of all peaks in the chromatogram.

Synthesis and Reactivity
Synthetic Pathway
The most common and straightforward synthesis involves the N-alkylation of 1-

methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate,

in the presence of a base to neutralize the resulting hydrohalic acid.
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Reactants

Product

1-Methylpiperazine

Ethyl (4-methyl-1-piperazinyl)acetate

Ethyl Bromoacetate

Click to download full resolution via product page

Caption: Synthetic route via N-alkylation.

Key Reactivity: Ester Hydrolysis
A primary reaction of this molecule is the hydrolysis of the ethyl ester to form (4-methyl-1-

piperazinyl)acetic acid.[7] This reaction can be catalyzed by either acid or base and is often a

subsequent step in a synthetic sequence where the carboxylic acid functionality is required for

further reactions, such as amide coupling. A patent describes the hydrolysis of the ethyl acetate

by stirring in water at reflux temperature for 2 hours.[7]

Conclusion: A Cornerstone for Drug Discovery
Ethyl (4-methyl-1-piperazinyl)acetate is more than just a chemical compound; it is an

enabling tool for medicinal chemistry. Its well-defined physicochemical properties—particularly

its basicity, solubility profile, and reactive ester handle—provide a reliable and predictable

platform for molecular elaboration. The piperazine core it delivers is instrumental in optimizing

the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

[1] A thorough understanding of the principles outlined in this guide empowers researchers to

leverage this versatile building block to its full potential, accelerating the journey from initial

concept to innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1593374?utm_src=pdf-body-img
https://www.chemicalbook.com/synthesis/4-methyl-piperazin-1-yl-acetic-acid.htm
https://www.chemicalbook.com/synthesis/4-methyl-piperazin-1-yl-acetic-acid.htm
https://www.benchchem.com/product/b1593374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780301/
https://www.benchchem.com/product/b1593374?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of
2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. ethyl 2-(4-methylpiperazin-1-yl)acetate | CAS#:28920-67-4 | Chemsrc [chemsrc.com]

5. alfa-industry.com [alfa-industry.com]

6. 28920-67-4|Ethyl (4-methyl-1-piperazinyl)acetate|BLD Pharm [bldpharm.com]

7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook
[chemicalbook.com]

To cite this document: BenchChem. [physicochemical properties of Ethyl (4-methyl-1-
piperazinyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593374#physicochemical-properties-of-ethyl-4-
methyl-1-piperazinyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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